molecular formula C22H25FN2O5S B2840936 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 921997-06-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2840936
CAS No.: 921997-06-0
M. Wt: 448.51
InChI Key: LVKLEMVHEVVWSE-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide substituent. The oxazepine ring system is substituted with an allyl group at position 5 and two methyl groups at position 3, while the sulfonamide moiety contains 4-ethoxy and 3-fluoro substituents on the benzene ring.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5S/c1-5-11-25-18-9-7-15(12-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h5,7-10,12-13,24H,1,6,11,14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKLEMVHEVVWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H26N2O5SC_{23}H_{26}N_{2}O_{5}S with a molecular weight of approximately 430.53 g/mol. Its structure features a benzo[b][1,4]oxazepine core, which is known for various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of oxazepine compounds can inhibit tumor growth by targeting specific pathways involved in cancer proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Similar sulfonamide derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
  • Antimicrobial Properties : Some studies indicate that compounds with similar structures demonstrate antimicrobial activity against a range of bacterial strains. This suggests potential applications in treating infections .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in metabolic pathways related to tumor growth and inflammation.
  • Modulation of Signaling Pathways : The compound might interfere with signaling pathways such as the NF-kB and MAPK pathways, which are critical in inflammatory responses and cancer progression.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of oxazepine derivatives on human cancer cell lines. The results indicated that compounds similar to N-(5-allyl...) inhibited cell proliferation with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in mice, administration of related oxazepine compounds resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. The study concluded that these compounds could be potential candidates for developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation ,
Anti-inflammatoryReduction in cytokine levels ,
AntimicrobialActivity against various bacterial strains ,

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a similar structure to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide exhibit significant anticancer properties. The heterocyclic framework allows for interactions with biological targets associated with cancer progression. For instance, studies have shown that heterocyclic compounds can inhibit key enzymes involved in tumor growth and metastasis .

Neuroprotective Effects

The compound's potential neuroprotective effects are being investigated in the context of neurodegenerative diseases such as Alzheimer's disease. Heterocyclic compounds have been recognized for their ability to modulate cholinergic activity and reduce amyloid plaque formation, which is crucial in Alzheimer's pathology .

Antimicrobial Properties

The structure of this compound suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis .

Antiviral Activity

Recent studies have highlighted the antiviral properties of related heterocyclic compounds against viruses such as the Tobacco Mosaic Virus (TMV). The mechanism involves binding to viral RNA and preventing replication . This suggests a promising avenue for further exploration of N-(5-allyl...) as a potential antiviral agent.

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. The modifications in the molecular structure can significantly influence its biological activity and selectivity towards specific targets.

Structural Feature Potential Activity
Allyl groupEnhances bioavailability and interaction with biological targets
Dimethyl substitutionIncreases lipophilicity and cellular uptake
Oxazepin ringProvides stability and potential for enzyme inhibition

Case Study 1: Anticancer Screening

A study investigated the anticancer potential of several derivatives of oxazepin compounds. Results indicated that modifications similar to those found in N-(5-allyl...) led to enhanced cytotoxicity against cancer cell lines .

Case Study 2: Neuroprotective Mechanisms

Research focused on the neuroprotective effects of heterocyclic compounds showed that they could significantly decrease oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the benzo[b][1,4]oxazepine class, which is structurally distinct from simpler benzodiazepines due to the oxygen atom in the seven-membered ring. Key structural differentiators include:

  • Substituents on the oxazepine core : The 5-allyl and 3,3-dimethyl groups confer conformational rigidity and enhanced lipophilicity compared to unsubstituted analogs (e.g., plain benzooxazepines) .
  • Sulfonamide modifications : The 4-ethoxy-3-fluoro substitution on the benzenesulfonamide group is rare; most sulfonamide-containing analogs (e.g., celecoxib derivatives) prioritize halogenation at para positions for steric or electronic optimization .

Bioactivity Trends

  • Benzooxazepine analogs : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the aromatic ring show kinase inhibition (e.g., PI3K/mTOR inhibitors), whereas alkyl substituents enhance metabolic stability .
  • Sulfonamide-containing molecules : Fluorinated sulfonamides (e.g., 4-fluorobenzenesulfonamide) are prevalent in carbonic anhydrase inhibitors, suggesting the 3-fluoro-4-ethoxy group in the target compound may influence target selectivity .

Physicochemical Properties

The allyl and methyl groups increase logP (predicting moderate lipophilicity), while the sulfonamide and ethoxy groups enhance solubility in polar solvents. This balance contrasts with:

  • Non-fluorinated analogs: Lower logP and reduced membrane permeability.
  • Marine-derived benzoheterocycles : Often prioritize bromine or hydroxyl groups for bioactivity, differing in polarity and target engagement .

Data Table: Key Structural and Functional Comparisons

Feature Target Compound Common Analogs Implications
Oxazepine Substitution 5-allyl, 3,3-dimethyl Unsubstituted or methyl-only Enhanced rigidity; potential for unique binding conformations
Sulfonamide Substituents 4-ethoxy-3-fluoro 4-fluoro (e.g., celecoxib), 4-methyl Altered electronic effects; possible improved target selectivity
Bioactivity Hypothesized kinase or enzyme inhibition Known kinase inhibitors (e.g., PI3K), antimicrobial agents Requires validation via enzymatic assays

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide?

  • Methodology : Synthesis involves multi-step reactions, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Critical parameters include:

  • Reaction conditions : Temperature control (e.g., 60–80°C for cyclization), inert atmospheres (N₂/Ar) to prevent oxidation of the allyl group, and solvent selection (e.g., DMF or THF for polar intermediates) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
  • Characterization : NMR (¹H/¹³C) for structural confirmation, HRMS for molecular weight validation, and HPLC for purity assessment .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Analytical workflow :

¹H NMR : Verify allyl group protons (δ 5.2–5.8 ppm) and sulfonamide NH (δ 10–11 ppm) .

X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the oxazepine ring .

FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and scalability?

  • Approaches :

  • Catalyst screening : Use Pd-based catalysts for efficient allylation .
  • DOE (Design of Experiments) : Optimize variables (e.g., solvent ratio, reaction time) via response surface methodology .
  • Flow chemistry : Enhance reproducibility in large-scale synthesis by minimizing intermediate isolation .
    • Data Table: Yield Optimization Strategies
Variable TestedOptimal RangeYield Improvement
Solvent (DMF:THF)3:1 v/v15% ↑
Reaction Time8–10 hrs20% ↑
Catalyst Loading2 mol% Pd25% ↑
Source: Adapted from

Q. What strategies resolve contradictions in reported biological activity data?

  • Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).

  • Mitigation :

Orthogonal assays : Use fluorescence polarization and radiometric assays to cross-validate results .

Control standardization : Normalize data to reference inhibitors (e.g., staurosporine) .

  • Data Table: Comparative Bioactivity Profiling
Assay TypeIC₅₀ (nM)Experimental Conditions
Fluorescence Polarization12 ± 31 mM ATP, pH 7.4
Radiometric28 ± 5100 µM ATP, pH 7.4
Source:

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

  • Workflow :

QSAR models : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on logP and solubility .

MD simulations : Assess membrane permeability via lipid bilayer interactions .

CYP450 inhibition : Use docking (AutoDock Vina) to predict metabolism by CYP3A4/2D6 .

Mechanistic and Functional Analysis

Q. What experimental designs elucidate the compound’s mechanism of action (MoA)?

  • Stepwise approach :

Target identification : CRISPR-Cas9 screening to pinpoint essential genes for activity .

Binding assays : SPR (Surface Plasmon Resonance) to measure KD values for candidate targets .

Pathway analysis : RNA-seq to map downstream gene expression changes post-treatment .

Q. How does structural modification (e.g., allyl vs. ethyl substituents) impact bioactivity?

  • SAR insights :

  • Allyl group : Enhances target binding via π-π stacking but reduces metabolic stability .
  • Ethoxy vs. methoxy : Ethoxy improves solubility (logP ↓0.5) but may reduce membrane penetration .
    • Data Table: Substituent Effects
SubstituentlogPSolubility (µg/mL)IC₅₀ (nM)
Allyl3.11512
Ethyl2.83545
Source:

Data Interpretation and Validation

Q. How are conflicting solubility and stability profiles reconciled across studies?

  • Factors causing variability :

  • Purity : Impurities (e.g., residual DMF) artificially elevate solubility .
  • Analytical method : HPLC-UV vs. nephelometry may yield differing results .
    • Recommendations :
  • Standardize protocols (USP <711> dissolution testing) .
  • Use LC-MS to confirm compound integrity in stability studies .

Q. What statistical methods are appropriate for dose-response analysis in preclinical studies?

  • Tools :

  • Four-parameter logistic model : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ .
  • ANOVA with Tukey’s test : Compare efficacy across structural analogs .

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